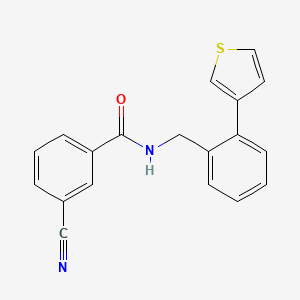

3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[(2-thiophen-3-ylphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c20-11-14-4-3-6-15(10-14)19(22)21-12-16-5-1-2-7-18(16)17-8-9-23-13-17/h1-10,13H,12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMOHVKXGQUHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC(=C2)C#N)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: P2X7 Receptor Antagonist 3-Cyanobenzamide Derivatives

Executive Summary

The P2X7 receptor (P2X7R) is an ATP-gated non-selective cation channel primarily expressed in immune and glial cells, serving as a critical gatekeeper of inflammation.[1] Its activation triggers the NLRP3 inflammasome, leading to the release of interleukin-1

This guide focuses on the 3-cyanobenzamide derivatives , a specific structural class of P2X7 antagonists. While the field includes diverse scaffolds (e.g., cyanoguanidines like A-740003, tetrazoles like A-438079), the benzamide core offers distinct advantages in metabolic stability and central nervous system (CNS) penetrability. This document details the chemical rationale, synthesis, and pharmacological validation of these derivatives.

Scientific Rationale & Mechanism of Action[2]

The P2X7 Receptor: A Dual-Mode Channel

Unlike other P2X receptors, P2X7R requires high concentrations of extracellular ATP (

-

Mode 1: Cation Channel: Millisecond-scale opening allows

influx and -

Mode 2: Macropore Formation: Prolonged activation recruits Pannexin-1 (or dilates the channel itself), allowing the passage of large molecules (up to 900 Da), which is cytolytic and pro-inflammatory.

The 3-Cyanobenzamide Scaffold

The "3-cyanobenzamide" moiety represents a strategic medicinal chemistry optimization.

-

Electronic Effect: The cyano (-CN) group at the meta position is a strong electron-withdrawing group (EWG), which modulates the acidity of the amide proton and the electron density of the aromatic ring, enhancing

-stacking interactions within the hydrophobic pocket of the receptor. -

Metabolic Stability: Unlike halogenated equivalents (e.g., 3-chloro), the cyano group is less prone to oxidative metabolism while maintaining a similar steric profile.

-

H-Bonding: The nitrogen of the cyano group can serve as a weak hydrogen bond acceptor, potentially anchoring the molecule to residues like Lys193 or Phe293 in the P2X7 allosteric pocket.

Figure 1: P2X7 Receptor Signaling Pathway and Antagonist Intervention Point.

Chemical Synthesis of 3-Cyanobenzamide Derivatives

The synthesis of these derivatives typically follows a convergent route, coupling a functionalized amine (often a heterocycle to ensure solubility and target affinity) with a 3-cyanobenzoic acid derivative.

General Synthetic Scheme

The core reaction is an amide coupling. The choice of coupling reagent is critical to prevent racemization if the amine component is chiral.

Reagents:

-

Carboxylic Acid: 3-cyanobenzoic acid (commercially available).

-

Amine (R-NH2): Varies by series (e.g., adamantyl-amine, substituted piperazine, or bi-aryl amine).

-

Coupling Agents: HATU or EDCI/HOBt.

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF or DCM.

Figure 2: General Synthetic Route for 3-Cyanobenzamide Derivatives.

Detailed Protocol: Amide Coupling (Standardized)

-

Preparation: Dissolve 3-cyanobenzoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 15 minutes to generate the activated ester.

-

Coupling: Add the specific amine (1.1 eq).

-

Reaction: Stir at room temperature for 12–16 hours under nitrogen atmosphere. Monitor by LC-MS.

-

Workup: Dilute with ethyl acetate, wash with saturated

(to remove unreacted acid), water, and brine. Dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Pharmacological Characterization Protocols

To validate a 3-cyanobenzamide derivative as a potent P2X7 antagonist, a tiered screening approach is required.

Tier 1: Calcium Mobilization Assay (High-Throughput)

This assay measures the inhibition of ATP-induced

| Parameter | Specification |

| Cell Line | HEK293 stably expressing human/rat P2X7 (or 1321N1 astrocytoma) |

| Dye | Fluo-4 AM or Fura-2 AM (calcium indicators) |

| Agonist | BzATP (2'-3'-O-(4-benzoylbenzoyl)-ATP) - more potent than ATP |

| Agonist Conc. | |

| Readout | Fluorescence Intensity (FLIPR or FlexStation) |

Protocol:

-

Load cells with Fluo-4 AM (

) for 45 min at 37°C. -

Pre-incubate cells with the test compound (3-cyanobenzamide derivative) for 30 min.

-

Inject BzATP (

concentration). -

Measure fluorescence change (

). -

Calculate

using a 4-parameter logistic fit.

Tier 2: YO-PRO-1 Uptake Assay (Pore Formation)

P2X7 activation leads to the formation of a large pore permeable to the dye YO-PRO-1. Antagonists should block this uptake.

-

Principle: YO-PRO-1 is non-fluorescent outside the cell but fluoresces green upon binding to DNA after entering through the P2X7 pore.

-

Differentiation: This assay distinguishes P2X7 from other P2X channels (like P2X3) which do not form macropores.

Protocol:

-

Incubate cells in low-divalent cation buffer (to enhance pore opening).

-

Add YO-PRO-1 dye (

) and test compound. -

Stimulate with BzATP.

-

Monitor fluorescence accumulation over 20–60 minutes.

Tier 3: Electrophysiology (Gold Standard)

Whole-cell patch-clamp recording confirms the direct inhibition of the ion channel currents.

-

Setup: Whole-cell configuration.

-

Holding Potential: -60 mV.

-

Solution: Extracellular solution must be low in

and -

Application: Rapid application of agonist (BzATP) for 2-3 seconds to avoid desensitization.

Structure-Activity Relationship (SAR) Insights

The SAR of benzamide P2X7 antagonists highlights the importance of the 3-position substitution.

| Position (Benzamide) | Substituent | Effect on Potency / Properties |

| 3-Position (Meta) | -CN (Cyano) | Optimal. High metabolic stability, good potency, H-bond acceptor. |

| -Cl (Chloro) | High potency, but potential metabolic liability (oxidation). | |

| -CH3 (Methyl) | Lower potency (weaker electronic effect). | |

| -H (Unsubstituted) | Significantly reduced potency (loss of hydrophobic pocket fill). | |

| Amide Linker | -NH-CO- | Essential for H-bonding in the binding pocket. |

| N-Substituent | Heterocycles | Critical for "left-hand side" fit; often determines species selectivity (Rat vs Human). |

Key Insight: The 3-cyano group often acts as a bioisostere for a halogen but provides a "cleaner" metabolic profile, reducing the risk of reactive metabolite formation.

Therapeutic Applications

Neuroinflammation & CNS Disorders

P2X7R is upregulated in microglia during neuroinflammation. 3-cyanobenzamide derivatives that are CNS-penetrant (moderate lipophilicity, low polar surface area) can cross the Blood-Brain Barrier (BBB).

-

Target: Inhibition of IL-1

release from microglia. -

Indication: Depression, Alzheimer's Disease, Multiple Sclerosis.

Chronic Pain

P2X7R modulates neurotransmitter release and glial activation in the dorsal horn of the spinal cord.

-

Mechanism: Blocking P2X7 prevents the "wind-up" phenomenon in chronic neuropathic pain models.

References

-

Bhattacharya, A., et al. (2013). "Pharmacological Characterization of a Novel Centrally Permeable P2X7 Receptor Antagonist: JNJ-47965567." British Journal of Pharmacology.[3] Link

-

Romagnoli, R., et al. (2015). "P2X7 Receptor Antagonists: A Patent Review (2010–2014)." Expert Opinion on Therapeutic Patents. Link

-

Karasawa, A., & Kawate, T. (2016). "Structural Basis for Subtype-Specific Inhibition of the P2X7 Receptor." eLife. Link

-

Donnelly-Roberts, D. L., et al. (2009). "Mammalian P2X7 Receptor Pharmacology: Comparison of Recombinant Mouse, Rat and Human P2X7 Receptors." British Journal of Pharmacology.[3] Link

-

Honore, P., et al. (2006). "A-740003, a Novel and Selective P2X7 Receptor Antagonist, Dose-Dependently Reduces Neuropathic Pain in the Rat." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

A Strategic Guide to the Biological Characterization of 3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide: A Novel Chemical Entity

For Immediate Release

Lead Application Scientist, Advanced Pharmacology Division

Introduction

The quest for novel therapeutics is a cornerstone of modern medicinal chemistry, demanding a rigorous and systematic evaluation of new chemical entities (NCEs). This whitepaper presents a comprehensive technical guide for the biological characterization of 3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide, a novel compound with structural motifs suggesting a rich potential for pharmacological activity. In the absence of pre-existing biological data for this specific molecule, this document outlines a strategic, multi-tiered approach—from computational prediction to cellular and biochemical assays—to thoroughly elucidate its bioactivity profile. This guide is intended for researchers, scientists, and drug development professionals dedicated to pioneering new therapeutic agents.

The core structure of this compound integrates three key pharmacophores: a benzamide scaffold, a thiophene ring, and a cyano group. Each of these components is prevalent in a wide range of clinically significant drugs.

-

Benzamide Derivatives: This class of compounds is known for a diverse array of pharmacological effects, including antimicrobial, anti-inflammatory, and potent antitumor activities.[1][2] Notably, N-benzylbenzamide derivatives have been identified as promising tubulin polymerization inhibitors for cancer therapy.[3][4]

-

Thiophene Moiety: Thiophene is a "privileged" heterocyclic scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[5][6] Thiophene-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[7][8][9]

-

Cyano Group: The cyano (-C≡N) group can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability.[10] It can act as a key interacting group with biological targets and is a feature in various approved drugs.

The convergence of these three motifs in a single molecule provides a strong rationale for a comprehensive investigation into its therapeutic potential.

Part 1: Initial Characterization and In Silico Assessment

Before embarking on extensive wet-lab experiments, a foundational understanding of the compound's properties is essential.

1.1 Physicochemical Properties

A summary of the predicted and, where available, experimentally determined physicochemical properties of this compound is crucial for designing subsequent assays.

| Property | Predicted/Measured Value | Significance in Drug Discovery |

| Molecular Weight | ~318.39 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP (Lipophilicity) | Predicted ~4.5 | Influences membrane permeability and solubility. |

| pKa | Predicted ~12.5 (amide N-H) | Affects ionization state at physiological pH, impacting solubility and target binding. |

| Polar Surface Area | Predicted ~74.1 Ų | Impacts membrane transport and bioavailability. |

| Solubility | To be determined | Critical for formulation and ensuring accurate concentrations in biological assays. |

1.2 In Silico Target Prediction

Computational methods can provide initial hypotheses about potential biological targets, guiding the selection of appropriate in vitro assays.

-

Pharmacophore Modeling and Similarity Searching: The 3D structure of the compound can be used to search databases of known bioactive molecules to identify compounds with similar pharmacophoric features. This can suggest potential protein targets.

-

Reverse Docking: The compound can be computationally docked against a library of protein structures to predict potential binding partners and estimate binding affinities.

-

Target Prediction Algorithms: Various machine learning-based tools can predict a spectrum of potential targets based on the chemical structure.

Part 2: A Tiered In Vitro Assay Cascade

A hierarchical screening approach is recommended to efficiently identify and characterize the biological activity. This cascade progresses from broad, high-throughput screens to more focused, mechanism-of-action studies.

Workflow for Biological Activity Screening

Caption: Hypothesized mechanism of antiproliferative activity.

Part 4: Preliminary Safety and In Vivo Considerations

A comprehensive biological profile must also include an early assessment of potential liabilities.

4.1 In Vitro Toxicology

-

Hepatotoxicity: Assess cytotoxicity in a human hepatocyte cell line (e.g., HepG2).

-

hERG Channel Inhibition: Screen for inhibition of the hERG potassium channel, which is associated with cardiac arrhythmia risk.

-

CYP450 Inhibition: Evaluate the compound's potential to inhibit major cytochrome P450 enzymes to predict drug-drug interaction potential.

4.2 In Vivo Studies

Should the in vitro data demonstrate a potent and selective activity with a favorable preliminary safety profile, progression to in vivo models would be the next logical step. [11]

-

Pharmacokinetics (PK): A preliminary PK study in rodents would determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, establishing its bioavailability and half-life.

-

Efficacy Models: Based on the confirmed MoA, an appropriate animal model would be selected. For an antitumor agent, this would typically involve a xenograft model where human cancer cells are implanted in immunocompromised mice.

Conclusion

The structured and hierarchical approach detailed in this guide provides a robust framework for the comprehensive biological characterization of this compound. By integrating computational predictions with a cascade of in vitro biochemical and cell-based assays, researchers can efficiently uncover its pharmacological potential, elucidate its mechanism of action, and make data-driven decisions about its future as a potential therapeutic candidate. This systematic process ensures scientific integrity and maximizes the potential for translating a novel chemical entity into a valuable pharmacological tool or a life-saving medicine.

References

-

Title: Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives Source: Preprints.org URL: [Link]

-

Title: Biological and Pharmacological Activity of Thiophene and its Derivatives Source: ResearchGate URL: [Link]

-

Title: Thiophene-Based Compounds Source: Encyclopedia MDPI URL: [Link]

-

Title: Therapeutic importance of synthetic thiophene Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Thiophene Source: Pharmaguideline URL: [Link]

-

Title: Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities Source: PubMed URL: [Link]

-

Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators Source: ACS Publications URL: [Link]

-

Title: Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities Source: ResearchGate URL: [Link]

-

Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents Source: Bentham Science URL: [Link]

-

Title: 1.3 In vitro and in vivo testing of new compounds Source: Oxford Academic URL: [Link]

-

Title: What is the effect of cyano group on bioactivity? Source: ResearchGate URL: [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

Strategic Synthesis of 3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide

The following technical guide details the synthesis of 3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide . This protocol is designed for high-fidelity reproduction in a research or drug discovery setting, prioritizing regiochemical integrity and convergent assembly.

Classification: Biaryl Benzamide Synthesis Methodology: Suzuki-Miyaura Cross-Coupling / Amide Condensation Scale: Research to Kilo-Lab Capable

Executive Summary & Retrosynthetic Logic

The target molecule features a biaryl core linked via a methylene bridge to a substituted benzamide. The presence of the 3-cyano group on the benzoyl moiety and the thiophene ring on the benzyl moiety dictates a convergent strategy.

Direct functionalization of a pre-formed amide core is discouraged due to the incompatibility of the cyano group with strong reducing agents or organometallic steps. Therefore, the optimal route disconnects at the amide bond , dividing the molecule into two stable precursors:

-

Fragment A (Electrophile): 3-Cyanobenzoic acid (commercially available).

-

Fragment B (Nucleophile): 2-(Thiophen-3-yl)benzylamine.

Fragment B is the synthetic challenge. It is best accessed via a Suzuki-Miyaura coupling of a 2-halobenzonitrile followed by selective reduction, rather than starting with a benzylamine which can poison palladium catalysts.

Retrosynthetic Pathway (Graphviz Visualization)

Figure 1: Retrosynthetic analysis disconnecting the target into a stable benzoic acid derivative and a biaryl amine synthesized via cross-coupling.

Detailed Experimental Protocols

Phase 1: Construction of the Biaryl Core

Objective: Synthesis of 2-(thiophen-3-yl)benzonitrile. Rationale: The Suzuki coupling is performed on the nitrile rather than the amine to prevent catalyst poisoning by the free amine nitrogen and to avoid the need for Boc-protection steps.

Reagents:

-

2-Bromobenzonitrile (1.0 equiv)

-

3-Thiopheneboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 equiv) - Chosen for stability and steric tolerance.

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent System: 1,4-Dioxane / Water (4:1 v/v)

Protocol:

-

Inertion: Charge a reaction vessel with 2-bromobenzonitrile, 3-thiopheneboronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (N₂) three times.

-

Solvation: Add degassed 1,4-dioxane and water.

-

Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of N₂.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS.

-

Work-up: Cool to room temperature (RT). Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂; Gradient 0-10% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

Expected Result: White to pale yellow solid.

-

QC Marker: Disappearance of the aryl bromide signal in LCMS; appearance of the biaryl mass (M+H).

Phase 2: Nitrile Reduction to Benzylamine

Objective: Synthesis of 2-(thiophen-3-yl)benzylamine. Rationale: Selective reduction is critical. We must reduce the nitrile to the primary amine without hydrogenating the thiophene ring. Borane-THF is superior to catalytic hydrogenation (Raney Ni) here, as Raney Ni carries a high risk of desulfurizing the thiophene.

Reagents:

-

2-(Thiophen-3-yl)benzonitrile (from Phase 1)

-

Borane-Tetrahydrofuran Complex (BH₃·THF), 1.0 M solution (2.5 equiv)

-

Methanol (MeOH) for quenching

-

HCl (aq) for hydrolysis

Protocol:

-

Setup: Dissolve the nitrile in anhydrous THF under N₂ atmosphere. Cool to 0°C .

-

Addition: Dropwise add BH₃·THF solution over 20 minutes.

-

Reflux: Warm to RT, then heat to reflux (66°C) for 3 hours.

-

Quench/Hydrolysis: Cool to 0°C. Carefully add MeOH (gas evolution!). Then add 6M HCl and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Basify with NaOH (2M) to pH >12. Extract with DCM (3x).[2]

-

Purification: The crude amine is often pure enough for the next step. If not, purify via amine-functionalized silica or recrystallization as the HCl salt.

Phase 3: Convergent Amide Coupling

Objective: Synthesis of this compound. Rationale: HATU is selected as the coupling agent for its high efficiency and low racemization risk (though not applicable here due to achirality), ensuring high yield with stoichiometric precision.

Reagents:

-

3-Cyanobenzoic acid (1.0 equiv)

-

2-(Thiophen-3-yl)benzylamine (1.0 equiv)

-

HATU (1.1 equiv)[3]

-

DIPEA (Diisopropylethylamine) (2.5 equiv)

-

Solvent: DMF (Anhydrous)

Protocol:

-

Activation: Dissolve 3-cyanobenzoic acid in DMF. Add HATU and DIPEA. Stir at RT for 15 minutes to form the activated ester.

-

Coupling: Add the solution of 2-(thiophen-3-yl)benzylamine in minimal DMF.

-

Completion: Stir at RT for 2–4 hours. Monitor by LCMS for the product peak (M+1).

-

Work-up: Pour the reaction mixture into ice-water. The product often precipitates.

-

If solid forms: Filter, wash with water and Et₂O.[4]

-

If oil forms: Extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.

-

-

Final Purification: Recrystallization from EtOH/Water or column chromatography (DCM/MeOH gradient).

Data Summary & Process Parameters

| Parameter | Phase 1 (Suzuki) | Phase 2 (Reduction) | Phase 3 (Amide Bond) |

| Limiting Reagent | 2-Bromobenzonitrile | Nitrile Intermediate | Amine Intermediate |

| Key Reagent | 3-Thiopheneboronic acid | BH₃·THF | 3-Cyanobenzoic Acid / HATU |

| Catalyst/Promoter | Pd(dppf)Cl₂ (3 mol%) | None | DIPEA (Base) |

| Temperature | 90°C | 0°C → 66°C | 25°C (RT) |

| Time | 4–6 Hours | 3 Hours | 2–4 Hours |

| Critical Risk | De-boronation of thiophene | Desulfurization (avoid Ni) | Hydrolysis of Cyano group (avoid strong acid/base) |

Analytical Validation (E-E-A-T)

To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

Amide NH: Triplet or broad singlet around δ 8.8–9.2 ppm.

-

Methylene Bridge (-CH₂-): Doublet (coupling with NH) around δ 4.4–4.6 ppm.

-

Thiophene Protons: Three distinct signals in the aromatic region (δ 7.0–7.8 ppm), integrating for 1H each.[3][5]

-

Benzoyl Protons: 3-Cyano substituted ring shows characteristic pattern (s, d, d, t) shifted downfield due to the electron-withdrawing CN and CO groups.

Infrared Spectroscopy (FT-IR)

-

Nitrile (C≡N): Sharp, distinct band at 2230 ± 10 cm⁻¹ . (Crucial to confirm the cyano group survived).

-

Amide Carbonyl (C=O): Strong band at 1640–1660 cm⁻¹ .

-

Amide N-H: Stretch at 3300 cm⁻¹.

Mass Spectrometry

-

HRMS (ESI+): Calculated for C₁₉H₁₄N₂OS [M+H]⁺.

-

Note: The isotope pattern will show significant M+1 and M+2 contributions due to Sulfur (³⁴S ~4.2%).

Process Visualization

The following diagram illustrates the complete reaction workflow, including critical decision points and conditions.

Figure 2: Forward synthetic workflow illustrating the convergence of the biaryl amine and the benzoic acid derivative.

References

-

Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

- Brown, H. C., & Choi, Y. M. (1981). Selective Reductions. 28. The Fast Reaction of Borane with Representative Functional Groups in Tetrahydrofuran. Journal of Organic Chemistry, 46, 4562-4564. (Authoritative source for BH3 reduction selectivity).

-

Dunetz, J. R., & Magano, J. (2012). Applications of Suzuki–Miyaura Coupling in the Synthesis of Biaryl-Based Pharmaceutical Intermediates. Organic Process Research & Development, 16(6), 1146–1155. Link

Sources

The Inner Workings of P2X7 Inhibition: A Technical Guide to Cyanobenzamide Antagonists

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The P2X7 receptor, a unique ATP-gated ion channel, stands as a critical mediator in inflammatory and neuropathic pain pathways. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, making it a compelling target for therapeutic intervention. Among the various classes of P2X7 antagonists, cyanobenzamide and its structural analog, cyanoguanidine, have emerged as potent and selective inhibitors. This in-depth technical guide elucidates the mechanism of action of these compounds, providing a comprehensive overview of their interaction with the P2X7 receptor. We will delve into the allosteric nature of their binding, the key amino acid residues that govern this interaction, and the downstream functional consequences of their engagement. Furthermore, this guide furnishes detailed, field-proven protocols for the essential experimental techniques used to characterize these inhibitors, empowering researchers to rigorously evaluate and advance the development of novel P2X7-targeted therapeutics.

The P2X7 Receptor: A Primer on its Structure and Function

The P2X7 receptor is a homotrimeric ligand-gated ion channel, with each subunit comprising two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[1] Unlike other members of the P2X family, the P2X7 receptor possesses a long intracellular C-terminus that is crucial for its unique signaling properties.[1] Activation of the P2X7 receptor by ATP initiates a biphasic response. The initial, rapid opening of the channel allows for the influx of small cations like Na+ and Ca2+, leading to membrane depolarization.[2] Sustained activation, however, leads to the formation of a larger, non-selective pore capable of passing molecules up to 900 Da in size.[3] This pore formation is a hallmark of P2X7 activation and is linked to the downstream activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β.[2][4]

The intricate signaling cascade initiated by P2X7 activation underscores its importance in various physiological and pathological processes.

Sources

The Architect's Guide to Neutralizing a Master Regulator of Inflammation: A Technical Whitepaper on Novel Small Molecule Inhibitors of the NLRP3 Inflammasome

Abstract

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, acting as a cellular sensor for a wide array of danger signals.[1][2] Its activation triggers a cascade of inflammatory responses, including the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and a form of inflammatory cell death known as pyroptosis.[1][3][4] While essential for host defense, aberrant NLRP3 activation is a key driver in the pathogenesis of a broad spectrum of inflammatory diseases, including autoimmune disorders, metabolic syndromes, and neurodegenerative diseases.[5][6][7] This has positioned the NLRP3 inflammasome as a highly attractive therapeutic target for the development of novel anti-inflammatory agents.[5][8] This in-depth technical guide provides a comprehensive overview of the NLRP3 inflammasome pathway, detailing its activation mechanisms and the landscape of small molecule inhibitors designed to modulate its activity. We will delve into the chemical classes, mechanisms of action, and developmental status of these inhibitors, and provide detailed, field-proven protocols for their preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the intricacies of NLRP3-targeted drug discovery.

The NLRP3 Inflammasome: A Central Hub of Inflammatory Signaling

The NLRP3 inflammasome is a multi-protein complex that assembles in the cytosol of immune cells, primarily macrophages and monocytes, in response to a variety of stimuli.[2][9] Its core components are the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and the effector pro-caspase-1.[4][10]

The Two-Signal Activation Model

The canonical activation of the NLRP3 inflammasome is a tightly regulated two-step process:

-

Signal 1 (Priming): The initial priming signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[1][10] This signal engages pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][11] This results in the transcriptional upregulation of NLRP3 and pro-IL-1β, ensuring the availability of the core components for inflammasome assembly.[1]

-

Signal 2 (Activation): A second, distinct stimulus is required to trigger the assembly and activation of the inflammasome complex.[11][12] A plethora of diverse stimuli can provide this second signal, including extracellular ATP, crystalline substances like monosodium urate (MSU) crystals, and pore-forming toxins.[13][14] These stimuli are thought to converge on a common cellular event, such as potassium (K+) efflux, calcium (Ca2+) mobilization, mitochondrial dysfunction and the production of reactive oxygen species (ROS), or lysosomal rupture.[12][13][15]

Upon sensing these cellular perturbations, NLRP3 undergoes a conformational change, leading to its oligomerization.[5][13] This oligomerized NLRP3 then recruits the ASC adaptor protein, which in turn recruits pro-caspase-1, bringing multiple pro-caspase-1 molecules into close proximity and facilitating their auto-cleavage and activation.[1][2] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[1] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and inducing pyroptosis.[1][4]

Figure 2: A typical screening cascade for the identification and validation of NLRP3 inhibitors.

Primary Screening: Cell-Based IL-1β Release Assay

This is the workhorse assay for high-throughput screening of potential NLRP3 inhibitors.

Principle: This assay measures the ability of a compound to inhibit the release of mature IL-1β from immune cells following NLRP3 inflammasome activation.

Detailed Protocol:

-

Cell Culture:

-

Culture human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs) in appropriate media.

-

For THP-1 cells, differentiate into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA) for 3-24 hours.

-

-

Priming (Signal 1):

-

Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 2-4 hours) to induce the expression of NLRP3 and pro-IL-1β.

-

-

Compound Treatment:

-

Pre-incubate the primed cells with various concentrations of the test compound for 30-60 minutes. Include a vehicle control (e.g., DMSO) and a known NLRP3 inhibitor (e.g., MCC950) as a positive control.

-

-

Activation (Signal 2):

-

Induce NLRP3 activation by adding a specific stimulus, such as ATP (5 mM for 30-60 minutes) or Nigericin (10 µM for 30-60 minutes).

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Quantify the concentration of mature IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. [16] Self-Validation: The inclusion of a potent and selective NLRP3 inhibitor like MCC950 serves as a crucial internal control to validate the assay's performance. A dose-dependent inhibition of IL-1β release by the positive control confirms that the assay is responsive to NLRP3 inhibition.

-

Secondary Assays: Caspase-1 Activity and Pyroptosis

These assays provide further evidence that the observed inhibition of IL-1β release is due to the modulation of the NLRP3 inflammasome pathway.

-

Caspase-1 Activity Assay:

-

Principle: Measures the enzymatic activity of cleaved caspase-1.

-

Method: Utilize a fluorogenic or colorimetric substrate for caspase-1 (e.g., a substrate linked to a fluorescent reporter that is released upon cleavage). Commercially available kits, such as Caspase-Glo® 1 Inflammasome Assay, offer a streamlined workflow. [16][17]

-

-

Pyroptosis (Cell Death) Assay:

-

Principle: Quantifies the extent of cell death induced by NLRP3 activation.

-

Method: Measure the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the cell culture supernatant using a commercially available LDH cytotoxicity assay kit.

-

Selectivity Assays

It is critical to determine if a compound specifically inhibits the NLRP3 inflammasome or has broader off-target effects on other inflammasomes.

Principle: Assess the inhibitory activity of the compound against other inflammasomes, such as the AIM2 or NLRC4 inflammasomes.

Method:

-

AIM2 Inflammasome Activation: Prime cells with LPS and then transfect with poly(dA:dT) to activate the AIM2 inflammasome.

-

NLRC4 Inflammasome Activation: Infect cells with bacteria that activate the NLRC4 inflammasome, such as Salmonella typhimurium.

-

Measure IL-1β release in the presence and absence of the test compound. A selective NLRP3 inhibitor should not inhibit IL-1β release in these assays. [18]

Mechanism of Action Studies

These experiments are designed to elucidate how the inhibitor interacts with the NLRP3 inflammasome pathway.

-

ASC Oligomerization Assay:

-

Principle: Visualize and quantify the formation of ASC specks, which are large protein aggregates that form upon NLRP3 activation.

-

Method: Use immunofluorescence microscopy to visualize ASC specks in cells treated with the compound and NLRP3 activators. Alternatively, use biochemical methods to isolate and quantify cross-linked ASC oligomers by western blotting. [18]

-

-

Target Engagement Assays:

-

Principle: Directly measure the binding of the inhibitor to the NLRP3 protein in living cells.

-

Method: Techniques like Bioluminescence Resonance Energy Transfer (BRET), such as the NanoBRET™ Target Engagement Assay, can be used to quantify the interaction between a fluorescently labeled tracer and a NanoLuc® luciferase-tagged NLRP3 protein. [16][19][20]

-

The Clinical Landscape of NLRP3 Inhibitors

The therapeutic potential of NLRP3 inhibitors has spurred significant clinical development. [21][[“]][23]Several small molecule inhibitors are currently being evaluated in clinical trials for a variety of inflammatory diseases. [23][24]

| Compound | Company | Stage of Development | Indication(s) |

|---|---|---|---|

| OLT1177 (Dapansutrile) | Olatec Therapeutics | Phase 2 | Gout, Osteoarthritis, Heart Failure |

| RRx-001 | EpicentRx | Phase 3 | Small Cell Lung Cancer, Severe Oral Mucositis |

| NT-0796 | NodThera | Phase 1b/2a | Cardiovascular Risk in Obese Subjects |

| VTX2735 | Ventyx Biosciences | Phase 1 | Healthy Volunteers |

| HT-6184 | Halia Therapeutics | Phase 1 | Healthy Volunteers |

Table 2: A selection of NLRP3 inhibitors in clinical development.

Future Perspectives and Challenges

The field of NLRP3-targeted therapeutics is rapidly advancing, with a growing pipeline of promising small molecule inhibitors. [8][25]However, several challenges remain. Ensuring the long-term safety of these inhibitors, particularly concerning potential impacts on host defense against infections, is a key consideration. [21][23]Additionally, optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to achieve sustained efficacy in chronic diseases is an ongoing area of research. The development of more sophisticated and predictive preclinical models will be crucial for translating the promise of NLRP3 inhibition into effective therapies for patients with debilitating inflammatory diseases.

References

- Development of covalent NLRP3 inflammasome inhibitors: Chemistry and biological activity. (2019). Google Search.

- The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. (n.d.). Google Search.

- The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - Frontiers. (n.d.). Google Search.

- Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - Spandidos Publications. (2023). Google Search.

- NLRP3 inflammasome and its inhibitors: a review - PMC - NIH. (n.d.). Google Search.

- Pharmacological Inhibitors of the NLRP3 Inflammasome - Frontiers. (n.d.). Google Search.

- Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC - NIH. (n.d.). Google Search.

- Recent Progress and Prospects of Small Molecules for NLRP3 Inflammasome Inhibition. (n.d.). Google Search.

- Covalent targeting as a common mechanism for inhibiting NLRP3 inflammasome assembly - PMC - NIH. (2023). Google Search.

- The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC. (n.d.). Google Search.

- Therapeutic Potential of Targeting the NLRP3 Inflammasome in Rheumatoid Arthritis - PubMed. (n.d.). Google Search.

- Covalent Targeting As a Common Mechanism for Inhibiting NLRP3 Inflammasome Assembly - ACS Publications. (n.d.). Google Search.

- A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC. (n.d.). Google Search.

- NLRP3 inhibitors: Unleashing their therapeutic potential against inflammatory diseases. (2023). Google Search.

- NLRP3 inflammasome and its inhibitors: a review - PubMed. (2015). Google Search.

- NLRP3 inhibitors in clinical trials. | Download Scientific Diagram - ResearchGate. (n.d.). Google Search.

- Mechanism and regulation of NLRP3 inflammasome activation - PMC - NIH. (n.d.). Google Search.

- Are there any ongoing clinical trials for NLRP3 inflammasome inhibitors? - Consensus. (n.d.). Google Search.

- Inhibiting the NLRP3 Inflammasome - MDPI. (n.d.). Google Search.

- Development of small molecule inhibitors targeting NLRP3 inflammasome pathway for inflammatory diseases - PubMed. (2020). Google Search.

- The NLRP3 Inflammasome: Role and Therapeutic Potential in Pain Treatment - PMC - NIH. (2020). Google Search.

- A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery - Promega Corporation. (n.d.). Google Search.

- NLRP3 - Wikipedia. (n.d.). Google Search.

- Structure and function of the NLRP3 inflammasome. The NLRP3... - ResearchGate. (n.d.). Google Search.

- Small-molecule inhibitors of NLRP3 inflammasome - ResearchGate. (n.d.). Google Search.

- Recent Progress and Prospects of Small Molecules for NLRP3 Inflammasome Inhibition | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Google Search.

- 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors. (2023). Google Search.

- Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies - Frontiers. (2024). Google Search.

- Therapeutic potential of the target on NLRP3 inflammasome in multiple sclerosis - PubMed. (2021). Google Search.

- Abstract 2997: Cell-based assay platforms for NLRP3 inflammasome drug discovery. (2025). Google Search.

- Structure, Activation and Regulation of NLRP3 and AIM2 Inflammasomes - MDPI. (n.d.). Google Search.

- Targeting NLRP3 Inflammasome: Structure, Function, and Inhibitors - PubMed. (n.d.). Google Search.

- Structures of NLRP3 inhibitors INF58 and oridonin. Covalent bond... - ResearchGate. (n.d.). Google Search.

- NLRP3 Protein Inhibitors Clinical Trials Analysis 2025: Competitive Landscape, Emerging Therapies, Leading Companies, and Future Outlook by DelveInsight - Barchart.com. (2025). Google Search.

- Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed. (2018). Google Search.

- Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures - Promega Connections. (2024). Google Search.

- Mechanism of Action of NLRP3 Inflammasome and Inhibitors - Benchchem. (n.d.). Google Search.

- Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC. (n.d.). Google Search.

- Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC. (n.d.). Google Search.

- The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. (n.d.). Google Search.

- NLRP3 inflammasome inhibitors and mechanisms of action. Various... - ResearchGate. (n.d.). Google Search.

- NLRP3 Inflammasome Activation - Promega Corporation. (n.d.). Google Search.

- Identification of novel inflammasome inhibitors via cellular NLRP3 Target Engagement assays - PubMed. (2025). Google Search.

- (PDF) Pharmacological Inhibitors of the NLRP3 Inflammasome - ResearchGate. (2019). Google Search.

Sources

- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 2. NLRP3 - Wikipedia [en.wikipedia.org]

- 3. Therapeutic Potential of Targeting the NLRP3 Inflammasome in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. International Journal of Molecular Medicine [spandidos-publications.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NLRP3 inflammasome and its inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of small molecule inhibitors targeting NLRP3 inflammasome pathway for inflammatory diseases [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 14. Covalent targeting as a common mechanism for inhibiting NLRP3 inflammasome assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.sg]

- 17. aacrjournals.org [aacrjournals.org]

- 18. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inflammasome Activation | NLRP3 Inflammasome [promega.com]

- 20. Identification of novel inflammasome inhibitors via cellular NLRP3 target engagement assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. consensus.app [consensus.app]

- 23. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]

- 24. NLRP3 Protein Inhibitors Clinical Trials Analysis 2025: Competitive Landscape, Emerging Therapies, Leading Companies, and Future Outlook by DelveInsight [barchart.com]

- 25. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: A Guide to Testing P2X7 Inhibition in LPS-Primed Macrophages

Introduction: The P2X7 Receptor as a Critical Node in Inflammation

The P2X7 receptor (P2X7R) stands as a compelling therapeutic target in a host of inflammatory diseases.[1][2][3] This unique, ATP-gated ion channel is prominently expressed on the surface of immune cells, most notably macrophages.[4][5] In the theater of an immune response, its activation serves as a potent "danger signal." The release of high concentrations of extracellular ATP, a hallmark of cellular stress and death, triggers the opening of the P2X7R channel.[5][6] This event initiates a cascade of downstream signaling, including ion fluxes (Na⁺ and Ca²⁺ influx, K⁺ efflux) and, with sustained activation, the formation of a large, non-selective pore.[6][7][8]

A pivotal consequence of P2X7R activation in macrophages is the assembly and activation of the NLRP3 inflammasome.[7][9][10] This multi-protein complex is a key component of the innate immune system, responsible for the maturation and release of potent pro-inflammatory cytokines, namely Interleukin-1β (IL-1β) and IL-18.[1][9][11] The "priming" of macrophages with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS) from Gram-negative bacteria, is a prerequisite for robust inflammasome activation.[4][12] LPS priming upregulates the expression of pro-IL-1β and components of the NLRP3 inflammasome, setting the stage for the second signal, P2X7R activation by ATP, which triggers inflammasome assembly and caspase-1 activation.[7][9]

Given its central role in amplifying inflammatory responses, the pharmacological inhibition of P2X7R presents a promising strategy for mitigating the pathological inflammation seen in conditions like rheumatoid arthritis, neuroinflammatory disorders, and chronic pain.[1][13][14] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments aimed at evaluating the efficacy of P2X7R inhibitors in a physiologically relevant, in vitro model of LPS-primed macrophages.

Scientific Rationale and Experimental Design

The experimental workflow is designed to mimic the two-signal requirement for NLRP3 inflammasome activation.

-

Signal 1 (Priming): Macrophages are first treated with LPS. This step is crucial as it induces the transcription and translation of pro-IL-1β, the inactive precursor to the potent pro-inflammatory cytokine IL-1β.[4] Without this priming step, subsequent P2X7R activation would not result in significant mature IL-1β release.

-

Signal 2 (Activation): Following LPS priming, the cells are stimulated with a P2X7R agonist, typically ATP or its more stable analog, BzATP. This activates the P2X7R, leading to potassium efflux, a critical trigger for NLRP3 inflammasome assembly and subsequent caspase-1 activation.[7][9]

-

Inhibition: The test compound, a putative P2X7R inhibitor, is introduced prior to the ATP/BzATP stimulation. By blocking P2X7R, the inhibitor is expected to prevent the downstream consequences of its activation, namely inflammasome activation, cytokine release, and cell death.

The following diagram illustrates the P2X7R signaling pathway in LPS-primed macrophages:

Caption: P2X7 signaling cascade in LPS-primed macrophages.

Experimental Protocols

This section provides detailed, step-by-step methodologies for investigating the effects of P2X7R inhibition.

Cell Culture and Priming

-

Cell Line: Murine macrophage cell lines such as J774A.1 or RAW264.7, or primary bone marrow-derived macrophages (BMDMs), are suitable for these assays.[15] It is critical to ensure the chosen cell line expresses functional P2X7 receptors.

-

Culture Conditions: Culture the macrophages in complete DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed the cells in a 96-well plate at a density of 0.5 x 10⁶ cells/well and allow them to adhere overnight.[16]

-

Priming: The following day, replace the culture medium with fresh medium containing a low concentration of LPS (e.g., 50 ng/mL) and incubate for 3-4 hours.[16][17] This duration is typically sufficient to induce pro-IL-1β expression.

P2X7R Inhibition and Activation

-

Inhibitor Pre-treatment: Following LPS priming, gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Add fresh, serum-free medium containing the P2X7R inhibitor at various concentrations. Incubate for 30-60 minutes. It is crucial to include a vehicle control (e.g., DMSO).

-

P2X7R Activation: After the inhibitor pre-treatment, add the P2X7R agonist (ATP or BzATP) to the wells. A final concentration of 250 µM BzATP or 1-5 mM ATP is commonly used.[16] Incubate for the desired time, typically ranging from 30 minutes to a few hours, depending on the endpoint being measured.

The following diagram outlines the experimental workflow:

Sources

- 1. mdpi.com [mdpi.com]

- 2. The P2X7 Receptor in Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The P2X7 receptor: A main player in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P2X7 receptor and macrophage function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Inherent P2X7 Receptors Regulate Macrophage Functions during Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]

- 9. Frontiers | The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Priming of macrophages with lipopolysaccharide potentiates P2X7-mediated cell death via a caspase-1-dependent mechanism, independently of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]

- 14. Recent Patents on Novel P2X7 Receptor Antagonists and Their Potential for Reducing Central Nervous System Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.physiology.org [journals.physiology.org]

- 17. researchgate.net [researchgate.net]

Measuring IL-1beta release inhibition by cyanobenzamides

Application Note: Pharmacological Profiling of Cyanobenzamides as Inhibitors of IL-1β Release

Executive Summary

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine and a primary driver of autoinflammatory diseases, including gout, rheumatoid arthritis, and cryopyrin-associated periodic syndromes (CAPS).[1] Its secretion is tightly regulated by the NLRP3 inflammasome , a multi-protein complex that processes pro-IL-1β into its mature, bioactive form.[2]

Cyanobenzamides and related nitrile-containing scaffolds represent a developing class of small-molecule inhibitors that modulate this pathway, often by targeting the upstream P2X7 receptor or directly interacting with the NLRP3 ATPase domain. This Application Note provides a rigorous, validated protocol for quantifying the inhibitory potency (IC50) of cyanobenzamides against IL-1β release in human monocytic cells (THP-1).

Mechanistic Principles

To accurately measure inhibition, one must understand the "Two-Signal Model" of NLRP3 activation. A valid assay must distinguish between inhibiting the production of the cytokine (Signal 1) and inhibiting its processing/release (Signal 2).

-

Signal 1 (Priming): Toll-like receptor (TLR) agonists (e.g., LPS) activate NF-κB, leading to the transcription and translation of inactive pro-IL-1β (31 kDa).

-

Signal 2 (Activation): A second stimulus (e.g., ATP) triggers potassium (K+) efflux via the P2X7 receptor . This ionic imbalance induces the oligomerization of NLRP3, recruitment of ASC, and activation of Caspase-1 .

-

The Cyanobenzamide Target: Most cyanobenzamides act here, either by blocking the P2X7 pore (preventing K+ efflux) or by allosterically inhibiting NLRP3 assembly.

-

The Output: Active Caspase-1 cleaves pro-IL-1β into mature IL-1β (17 kDa), which is secreted.

Pathway Visualization

The following diagram illustrates the signaling cascade and the intervention point for cyanobenzamides.

Figure 1: The Two-Signal Model of NLRP3 activation. Cyanobenzamides typically inhibit Signal 2 by blocking P2X7-mediated K+ efflux or directly stabilizing NLRP3.

Experimental Protocol

Model Selection: THP-1 Monocytes

While Bone Marrow-Derived Macrophages (BMDMs) are the gold standard for primary cells, THP-1 human monocytes are preferred for high-throughput screening of cyanobenzamides due to their homogeneity and human origin. They must be differentiated into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate) before use.

Reagents & Preparation

-

Cell Line: THP-1 (ATCC® TIB-202™).

-

Differentiation: PMA (Sigma, Cat# P8139).

-

Priming Agent: LPS (E. coli O111:B4, Sigma).

-

Activator: ATP (Adenosine 5'-triphosphate, disodium salt). Note: Must be prepared fresh or stored at -20°C; unstable in solution.

-

Inhibitor: Candidate Cyanobenzamide (dissolved in DMSO).

-

Assay Control: MCC950 (Specific NLRP3 inhibitor) or A-438079 (P2X7 antagonist).

Step-by-Step Workflow

Step 1: Differentiation (Day 1-3)

-

Seed THP-1 cells in 96-well plates at 5 × 10⁴ cells/well in RPMI-1640 + 10% FBS.

-

Add PMA (100 nM) to induce differentiation.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

Critical Wash Step: Remove PMA-containing media. Wash cells 2x with warm PBS to remove non-adherent cells and residual PMA. Add fresh complete media (no PMA) and rest for 24 hours. Rationale: Resting ensures the cells return to a baseline state before priming.

Step 2: Priming (Day 4 - Morning)

-

Replace media with fresh RPMI containing LPS (100 ng/mL) .

-

Incubate for 3–4 hours .

-

Checkpoint: This step builds up the intracellular pool of Pro-IL-1β. Without this, there is no substrate to release.

-

Step 3: Compound Treatment (Day 4 - Afternoon)

-

Remove LPS media.

-

Add fresh media containing the Cyanobenzamide at serial dilutions (e.g., 0.01 µM – 100 µM).

-

Vehicle Control: 0.1% DMSO (Max).

-

Positive Control:[3] MCC950 (1 µM).

-

-

Incubate for 30–60 minutes before adding the activator.

-

Rationale: Pre-incubation allows the inhibitor to bind the P2X7 receptor or enter the cell to engage NLRP3 before the rapid activation cascade begins.

-

Step 4: Activation (The "Trigger")

-

Add ATP (5 mM) directly to the wells containing the inhibitor.

-

Tip: Do not wash out the inhibitor. It must be present during activation to compete with ATP or stabilize NLRP3.

-

-

Incubate for 45–60 minutes .

-

Warning: Extended incubation (>2 hours) with high ATP causes massive pyroptosis (cell death) and non-specific leakage, confounding results.

-

Step 5: Harvest

-

Collect cell-free supernatant (SN) for analysis.

-

(Optional) Lyse cells in RIPA buffer to measure intracellular Pro-IL-1β (normalization).

Workflow Diagram

Figure 2: Experimental workflow for measuring IL-1β release inhibition.

Data Acquisition & Analysis

Primary Readout: IL-1β Quantification

Use a human IL-1β ELISA kit (e.g., R&D Systems DuoSet) or HTRF (Homogeneous Time-Resolved Fluorescence) for high throughput.

-

Target: Mature IL-1β (p17).

-

Specificity: Ensure the antibody pair does not cross-react significantly with Pro-IL-1β (p31), although most commercial kits are specific for the mature form or total IL-1β (secreted pro-form is rare unless cell lysis occurs).

Critical Validation: Cytotoxicity (LDH Assay)

You must prove that your cyanobenzamide inhibits secretion, not just kills the cell.

-

Assay: Lactate Dehydrogenase (LDH) release assay on the same supernatant.

-

Interpretation:

-

True Inhibitor: Low IL-1β, Low LDH.

-

Cytotoxic Compound: Low IL-1β (due to death) or High IL-1β (leakage), High LDH.

-

Data Presentation Example

Table 1: Representative Data Structure for IC50 Calculation

| Compound | Conc.[1][4][5][6][7][8][9][10][11][12] (µM) | IL-1β (pg/mL) | Inhibition (%) | LDH Release (%) | Interpretation |

| Vehicle | - | 1250 | 0% | 15% | Baseline Activation |

| MCC950 | 1.0 | 120 | 90.4% | 12% | Valid Control |

| Cyano-1 | 0.1 | 1100 | 12% | 14% | No Effect |

| Cyano-1 | 1.0 | 600 | 52% | 16% | Partial Inhibition |

| Cyano-1 | 10.0 | 150 | 88% | 18% | Potent Inhibition |

| Cyano-2 | 10.0 | 50 | 96% | 85% | Toxic (False Positive) |

Calculation of IC50

Use non-linear regression (4-parameter logistic fit) in GraphPad Prism:

Troubleshooting & Optimization

-

High Background IL-1β in Control:

-

Cause: Cells were stressed or over-confluent before priming.

-

Fix: Ensure cells are <80% confluent before PMA treatment.

-

-

No IL-1β Release upon ATP:

-

Cause: ATP degradation. ATP is unstable in aqueous solution.

-

Fix: Use fresh ATP or frozen aliquots. Adjust pH of ATP solution to 7.4 (it is naturally acidic).

-

-

Inconsistent IC50:

References

-

Perregaux, D., & Gabel, C. A. (1994). Interleukin-1 beta maturation and release in response to ATP and nigericin. Evidence that potassium depletion mediated by these agents is a necessary and common feature of their activity. Journal of Biological Chemistry, 269(21), 15195-15203. Link

-

Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine, 21(3), 248-255. Link

-

Baldwin, A. G., et al. (2017). Boron-Based Inhibitors of the NLRP3 Inflammasome. Cell Chemical Biology, 24(11), 1321-1335. (Discusses cyano-derivatives and P2X7/NLRP3 inhibition). Link

-

Gundersen, L., et al. (2018). An Investigation on Linker Modifications of Cyanoguanidine-Based P2X7 Receptor Antagonists. ChemMedChem, 13(9). (describes cyanoguanidine/benzamide scaffolds). Link

-

Schroder, K., & Tschopp, J. (2010). The inflammasomes. Cell, 140(6), 821-832. Link

Sources

- 1. What are IL-1β inhibitors and how do they work? [synapse.patsnap.com]

- 2. Boron-Based Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. materialneutral.info [materialneutral.info]

- 6. researchgate.net [researchgate.net]

- 7. P2X7 receptors from the perspective of NLRP3 inflammasome pathway in depression: Potential role of cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The P2X7 receptor directly interacts with the NLRP3 inflammasome scaffold protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inflammasome-dependent IL-1β release depends upon membrane permeabilisation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Betaine Inhibits Interleukin-1β Production and Release: Potential Mechanisms [frontiersin.org]

- 15. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Generation of a Dose-Response Curve for 3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the precise characterization of a compound's potency is a cornerstone of preclinical development. The dose-response curve is a fundamental tool in this process, providing a quantitative measure of a drug's effect at various concentrations. This document offers a detailed guide for generating a robust dose-response curve for the novel small molecule, 3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide.

While the specific biological target of this compound is under active investigation, its structural motifs, including the thiophene and benzamide moieties, are present in numerous compounds known to modulate key signaling pathways in oncology.[1][2][3][4] Thiophene derivatives, for instance, have been identified as inhibitors of various protein kinases and microtubule assembly.[2] For the purpose of this application note, we will proceed with the hypothesis that this compound acts as an inhibitor of a hypothetical protein kinase, "Kinase-X," which is implicated in a cancer-related signaling pathway.

This guide will provide protocols for two complementary assays: a biochemical assay to determine the direct inhibitory effect on Kinase-X and a cell-based assay to assess the compound's impact on the viability of a cancer cell line expressing this kinase. By integrating these approaches, researchers can gain a comprehensive understanding of the compound's potency and cellular efficacy.

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway in which Kinase-X is a key component. In this pathway, the activation of a receptor tyrosine kinase (RTK) by a growth factor leads to the phosphorylation and activation of Kinase-X. Activated Kinase-X then phosphorylates a downstream substrate, leading to a cascade of events that ultimately promotes cell proliferation and survival. This compound is hypothesized to inhibit Kinase-X, thereby blocking this pro-proliferative signaling.

Caption: Hypothetical Kinase-X Signaling Pathway.

PART 1: Biochemical Assay - TR-FRET for Kinase-X Inhibition

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust biochemical assay format for measuring kinase activity and inhibition.[5][6][7][8] This assay measures the transfer of energy from a donor fluorophore (e.g., a lanthanide-labeled antibody) to an acceptor fluorophore (e.g., a fluorescently labeled substrate). When the substrate is phosphorylated by the kinase, the antibody recognizes and binds to the phosphorylated substrate, bringing the donor and acceptor into close proximity and resulting in a high TR-FRET signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the TR-FRET signal.

Experimental Workflow: TR-FRET Kinase Assay

Caption: Workflow for TR-FRET Kinase Inhibition Assay.

Protocol: TR-FRET Kinase-X Inhibition Assay

Materials:

-

This compound

-

Recombinant Kinase-X enzyme

-

Fluorescently labeled peptide substrate for Kinase-X

-

ATP

-

TR-FRET detection antibody (e.g., LanthaScreen™ Tb-anti-pSubstrate antibody)[7]

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[8]

-

Stop solution (e.g., EDTA in assay buffer)

-

DMSO

-

384-well low-volume black assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of the compound in DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from 1 mM. This will cover a wide concentration range.[9]

-

Prepare an intermediate dilution of the compound series in assay buffer.

-

-

Assay Plate Setup:

-

Add 2.5 µL of the intermediate compound dilutions to the wells of the 384-well plate.

-

Include control wells:

-

Positive Control (Max Signal): DMSO vehicle only (no inhibitor).

-

Negative Control (Min Signal): No enzyme or a known potent inhibitor.

-

-

-

Kinase Reaction:

-

Prepare a master mix of Kinase-X enzyme and the fluorescently labeled substrate in assay buffer. The optimal concentrations should be determined empirically.

-

Add 5 µL of the enzyme/substrate mix to each well.

-

Prepare a solution of ATP in assay buffer at a concentration close to its Km for Kinase-X.

-

Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

-

-

Detection:

-

Prepare a detection mix containing the TR-FRET antibody and stop solution (EDTA).

-

Add 10 µL of the detection mix to each well to stop the kinase reaction and initiate antibody binding.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody-substrate binding to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

The TR-FRET ratio (acceptor emission / donor emission) is calculated for each well.

-

PART 2: Cell-Based Assay - WST-1 for Cell Viability

A cell-based assay is crucial to determine the effect of the compound in a more physiologically relevant context.[10][11] The WST-1 assay is a colorimetric method for quantifying cell viability and proliferation. It is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Experimental Workflow: WST-1 Cell Viability Assay

Caption: Workflow for WST-1 Cell Viability Assay.

Protocol: WST-1 Cell Viability Assay

Materials:

-

This compound

-

Cancer cell line expressing Kinase-X

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

WST-1 reagent

-

DMSO

-

96-well clear cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at an optimized density (e.g., 5,000 cells/well in 100 µL of medium). The optimal seeding density should be determined to ensure cells are in the exponential growth phase at the end of the assay.

-

Incubate the plate overnight to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

-

Include control wells:

-

Vehicle Control: Medium with the same final concentration of DMSO.

-

Untreated Control: Medium only.

-

Blank Control: Medium only, no cells.

-

-

-

Incubation:

-

Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 72 hours).

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

-

-

Data Acquisition:

-

Gently shake the plate to ensure a homogenous distribution of the formazan dye.

-

Measure the absorbance at 450 nm using a spectrophotometer. A reference wavelength of 620 nm can be used to reduce background noise.

-

PART 3: Data Analysis and Dose-Response Curve Generation

The goal of data analysis is to plot the response as a function of the compound concentration and fit a sigmoidal curve to determine the IC₅₀ (half-maximal inhibitory concentration).[12]

Data Normalization

Before curve fitting, the raw data should be normalized to represent the percent inhibition or percent viability.

-

For the TR-FRET assay (Inhibition):

-

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

-

Signal_Min is the average signal from the negative control wells.

-

Signal_Max is the average signal from the positive control wells.

-

-

For the WST-1 assay (Viability):

-

% Viability = 100 * (Absorbance_Compound - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)

-

Absorbance_Blank is the average absorbance of the wells with medium only.

-

Absorbance_Vehicle is the average absorbance of the vehicle control wells.

-

Non-Linear Regression

The normalized data is then plotted with the logarithm of the compound concentration on the x-axis and the percent response on the y-axis.[9] A non-linear regression model is used to fit a sigmoidal dose-response curve.[13] The most common model is the four-parameter logistic (4PL) equation:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

-

Y: The response (% inhibition or % viability).

-

X: The logarithm of the compound concentration.

-

Top: The maximum plateau of the curve.

-

Bottom: The minimum plateau of the curve.

-

LogIC50: The logarithm of the compound concentration that gives a response halfway between the Top and Bottom. The IC₅₀ is the antilog of this value.

-

HillSlope: Describes the steepness of the curve.

Software such as GraphPad Prism is highly recommended for this analysis.[12][14][15][16]

Data Presentation

The results of the dose-response analysis should be presented in a clear and concise manner.

Table 1: Potency of this compound

| Assay Type | Parameter | Value [95% Confidence Interval] | R² |

| TR-FRET Kinase-X | IC₅₀ (nM) | [Insert Value] | >0.95 |

| WST-1 Cell Viability | IC₅₀ (µM) | [Insert Value] | >0.95 |

Conclusion

This application note provides a comprehensive framework for determining the potency of this compound through the generation of dose-response curves. By employing both a direct biochemical assay and a functional cell-based assay, researchers can obtain a multi-faceted understanding of the compound's inhibitory activity. The detailed protocols and data analysis guidelines presented here are designed to ensure the generation of high-quality, reproducible data, which is essential for advancing promising compounds through the drug discovery pipeline.

References

-

GraphPad. How to Perform a Dose-Response Analysis. [Link]

-

GraphPad. Prism 3 -- Analyzing Dose-Response Data. [Link]

-

Oreate AI. A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. [Link]

-

BellBrook Labs. Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. [Link]

-

GraphPad Software. Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

-

GraphPad. What are dose-response curves?. [Link]

-

AxisPharm. Complete Guide to Choosing the Right Cell Viability Assay. [Link]

- Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science, 5(2), 33-41.

-

BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. [Link]

-

GraphPad. Example: Global nonlinear regression (dose-response curves). [Link]

- Kamiloglu, S., Sari, G., Ozdal, T., & Capanoglu, E. (2020). Guidelines for cell viability assays. Food and Chemical Toxicology, 144, 111633.

- Robers, M. R., et al. (2012). Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Journal of Biomolecular Screening, 17(2), 204–218.

-

National Center for Biotechnology Information. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. [Link]

- Vasta, J. D., et al. (2009). Characterization of Kinase Inhibitors with Versatile, Homogeneous, Competitive TR-FRET Binding Assays. Journal of Biomolecular Screening, 14(9), 1077–1088.

-

CDD Support. Setting up a Dose Response Protocol. [Link]

- Hafner, M., Niepel, M., & Sorger, P. K. (2017). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 9(3), 167–188.

- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Journal of Biomolecular Screening, 4(2), 67–73.

-

TileStats. Nonlinear regression - how to fit a dose-response curve in R. YouTube. [Link]

-

National Center for Biotechnology Information. Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

- Paul, S. (2000). Linear and Non-linear Modeling of a Dose-Response. SAS Conference Proceedings: SUGI 25.

-

Reddit. Dose Response Curve: Non-linear Regression (Graphpad Prism). [Link]

-

Wikipedia. Dose–response relationship. [Link]

-

GraphPad. How Do I Perform a Dose-Response Experiment?. [Link]

-

BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

-

ChemHelp ASAP. functional in vitro assays for drug discovery. YouTube. [Link]

-

Wikipedia. Enzyme assay. [Link]

-

National Center for Biotechnology Information. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. [Link]

-

National Center for Biotechnology Information. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. [Link]

- Google Patents.

-

PubMed. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. [Link]

-